molecular formula C19H16ClF2N3O3S B2650838 3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358651-17-8

3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2650838
M. Wt: 439.86
InChI Key: VMEWIVYPZPOMCB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H16ClF2N3O3S and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one shows promise in antimicrobial applications. A study synthesized new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, demonstrating significant antimicrobial activity against several strains of microbes (Dalloul et al., 2017).

Organocatalytic Synthesis

This compound has been employed in organocatalytic synthesis. A study highlights its use in the enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization (NCAL), indicating its utility in organic synthesis and chemical production (Nguyen et al., 2012).

Thromboxane Receptor Antagonism

The compound also shows potential in thromboxane receptor antagonism. A study exploring enantiomers of a related compound for their activity as thromboxane receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs) implies potential therapeutic applications (Bhagwat et al., 1993).

Eco-Friendly Chemical Synthesis

The compound is involved in eco-friendly chemical synthesis methods. Visible-light-induced methods for constructing sulfur-containing azaspiro[4,5]trienones, employing this compound, demonstrate its role in greener chemical processes (Wei et al., 2017).

Environmental Interaction Studies

Studies have also examined the interaction of similar compounds with environmental pollutants. The study on the toxicity of mixtures of perfluorooctane sulfonic acid with chlorinated chemicals implicates the compound's relevance in environmental science and toxicology (Boltes et al., 2012).

Synthesis of Antiviral Compounds

The compound's derivatives have been explored in the synthesis of antiviral agents. A study synthesizing 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed their potential in antiviral applications (Chen et al., 2010).

Neurological Research

Research on similar compounds has implications in neurological science. Neonatal exposure to related compounds resulted in changes in proteins important for neuronal growth in the developing brain (Johansson et al., 2009).

properties

IUPAC Name

3-(3-chlorophenyl)-8-(2,4-difluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF2N3O3S/c20-13-3-1-2-12(10-13)17-18(26)24-19(23-17)6-8-25(9-7-19)29(27,28)16-5-4-14(21)11-15(16)22/h1-5,10-11H,6-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEWIVYPZPOMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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